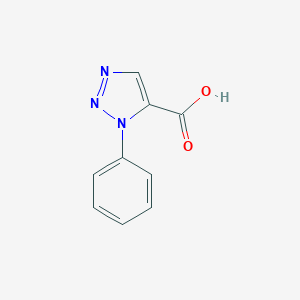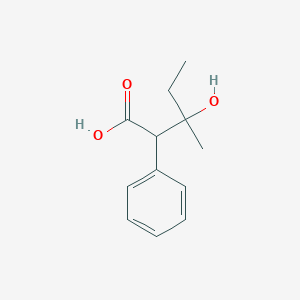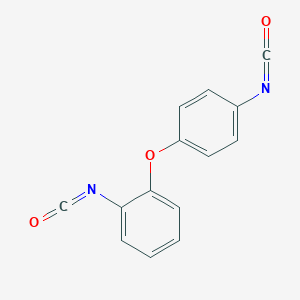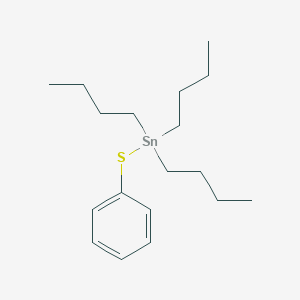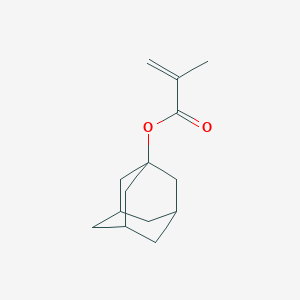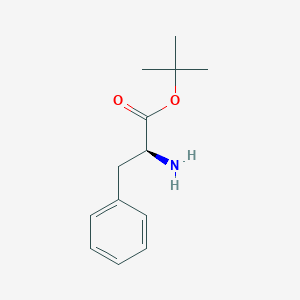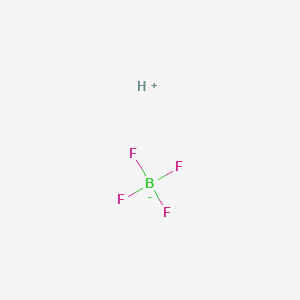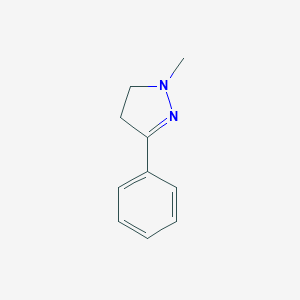
1-Methyl-3-phenyl-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-phenyl-2-pyrazoline, also known as PMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. PMP is a yellow crystalline powder with a molecular formula of C11H12N2 and a molecular weight of 160.23 g/mol.
Mechanism of Action
The exact mechanism of action of 1-Methyl-3-phenyl-2-pyrazoline is not fully understood. However, several studies have suggested that this compound exerts its biological activities through various mechanisms. This compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory cytokines and mediators. This compound has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in the regulation of various cellular processes, including inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been reported to inhibit the production of various inflammatory cytokines and mediators, such as TNF-α and IL-6. This compound has also been found to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting potent antioxidant activity. Furthermore, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
1-Methyl-3-phenyl-2-pyrazoline has several advantages for lab experiments, including its high yield synthesis method and potent biological activities. However, this compound also has some limitations, including its poor solubility in water and low stability in solution.
Future Directions
Several future directions can be explored for 1-Methyl-3-phenyl-2-pyrazoline, including its potential use as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, the development of novel this compound derivatives with improved solubility and stability in solution can be explored. Additionally, the investigation of the potential synergistic effects of this compound with other anti-inflammatory and antioxidant agents can be explored.
Synthesis Methods
1-Methyl-3-phenyl-2-pyrazoline can be synthesized by the reaction of 1-phenyl-2-hydrazinylidene-3-methyl-1H-pyrazol-5(4H)-one with acetic anhydride in the presence of a catalytic amount of glacial acetic acid. The reaction takes place at room temperature and yields this compound as a yellow crystalline solid with a high yield.
Scientific Research Applications
1-Methyl-3-phenyl-2-pyrazoline has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
18076-03-4 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-methyl-5-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C10H12N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
CJZUAMFJUYJULQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



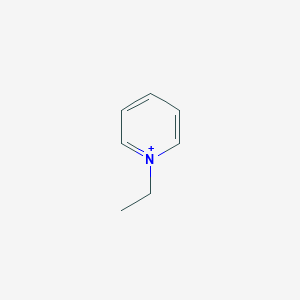
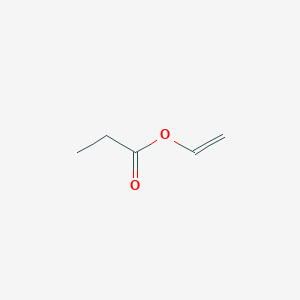
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

